molecular formula C4Br2F8O2 B1597157 1,6-Dibromo-2,5-dioxaperfluorohexane CAS No. 330562-48-6

1,6-Dibromo-2,5-dioxaperfluorohexane

Cat. No.: B1597157
CAS No.: 330562-48-6
M. Wt: 391.84 g/mol
InChI Key: AZSXACQJCQPNCO-UHFFFAOYSA-N
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Description

1,6-Dibromo-2,5-dioxaperfluorohexane is a chemical compound with the molecular formula C4Br2F8O2. It is known for its unique structure, which includes two bromine atoms and a perfluorinated ether backbone. This compound is often used in research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dibromo-2,5-dioxaperfluorohexane can be synthesized through a series of chemical reactions involving the bromination of perfluorinated ethers. The typical synthetic route involves the reaction of a perfluorinated ether with bromine under controlled conditions to introduce the bromine atoms at specific positions on the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dibromo-2,5-dioxaperfluorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized perfluorinated ethers, while reduction reactions can produce partially or fully de-brominated compounds .

Scientific Research Applications

1,6-Dibromo-2,5-dioxaperfluorohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dibromo-2,5-dioxaperfluorohexane involves its interaction with specific molecular targets. The bromine atoms and perfluorinated ether backbone allow it to engage in various chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,6-Dibromo-2,5-dioxaperfluorohexane can be compared with other similar compounds, such as:

  • 1,6-Dibromoperfluoro-2,5-dioxahexane
  • Perfluoro-1,6-dibromo-2,5-dioxahexane
  • Perfluoro-1,6-dibromo-2,6-dioxahexane

These compounds share similar structural features but differ in the positioning of bromine atoms and the length of the perfluorinated ether backbone. The unique combination of bromine atoms and perfluorinated ether backbone in this compound gives it distinct chemical properties and reactivity .

Properties

IUPAC Name

1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2F8O2/c5-3(11,12)15-1(7,8)2(9,10)16-4(6,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSXACQJCQPNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)(F)Br)(F)F)(OC(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381188
Record name 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-48-6
Record name 1,2-bis[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-48-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dibromo-2,5-dioxaperfluorohexane

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